

Comparative Guide to the Structural Activity Relationship of (2S,3R)-AHPA Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Cat. No.: B151291

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) analogs, focusing on their inhibitory potential against two key therapeutic targets: renin and HIV-1 protease. The (2S,3R)-AHPA scaffold serves as a crucial transition-state mimetic, enabling the design of potent enzyme inhibitors. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of (2S,3R)-AHPA analogs is critically influenced by the nature of substituents at various positions. The following tables compile representative data from published studies to illustrate these relationships.

Note: The IC₅₀ values presented below are compiled from various sources and may not have been determined under identical experimental conditions. Direct comparison should be made with caution.

Table 1: Structural Activity Relationship of (2S,3R)-AHPA Analogs as Renin Inhibitors

Compound/Analog	P4-P3 Modification	P2 Modification	P1' Modification	IC50 (nM)
Reference 1	β -carbonylpropionyl	Histidine	Norstatine analog	2.4[1]
Analog 1a	Methylene instead of β -carbonyl	Histidine	Norstatine analog	110[1]
Reference 2	N/A	Leucine	α -hydroxy dimethyl phosphonate	16[2]
Analog 2a	N/A	Histidine	α -hydroxy dimethyl phosphonate	220[2]
Analog 2b	N/A	Leucine	α -hydroxy phosphinate	8.5[2]
Analog 2c	N/A	Histidine	α -hydroxy phosphinate	41[2]
Analog 3	N-isobutyl-5-[N-((2S)-3-ethylsulfonyl-2-(1-naphthylmethyl)propionyl]-L-norleucyl]	N/A	(2RS,4S,5S)-5-amino-2-ethyl-4-hydroxy-7-methyloctanamid e	0.5[3]

Key SAR Insights for Renin Inhibitors:

- P4-P3 Region: The presence of a β -carbonyl group in the P4-P3 region appears crucial for high potency, as its reduction to a methylene group leads to a significant decrease in inhibitory activity.[1]

- P2 Position: The nature of the amino acid at the P2 position significantly impacts potency. Analogs with leucine at P2 generally exhibit better in vitro activity compared to those with histidine.[2]
- P1' Position: Modifications at the P1' position, particularly the introduction of phosphonate and phosphinate groups as transition-state mimetics, have led to the development of potent inhibitors.[2] The presence of at least one alkoxy group on the phosphorus atom is critical for good activity.[2]
- N-terminus Modification: Modifications at the N-terminus, such as the incorporation of a 3-alkyl(or aryl)sulfonylpropionyl residue, can yield highly potent inhibitors.[3]

Table 2: Structural Activity Relationship of (2S,3R)-AHPA Analogs as HIV-1 Protease Inhibitors

Compound/Analog	P2 Ligand	P2' Ligand	Ki (nM) / IC50 (nM)	Target
Analog 4	(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yl (Cp-THF) with 3-(S)-hydroxyl	p-amino sulfonamide	Ki = 0.077	Wild-type HIV-1 Protease
Analog 5	(3aS,5R,6aR)-Cp-THF with 3-(R)-hydroxyl	p-amino sulfonamide	Ki = 0.005, IC50 = 2.9	Wild-type HIV-1 Protease[4]
Analog 6	Pyrrolidinone	Dichloroacetamide	Ki = 0.003	Wild-type HIV-1 Protease[5]
Analog 7	Imidazolidinone	Dichloroacetamide	Potent (picomolar Ki)	Wild-type HIV-1 Protease[6]
Analog 8	Oxazolidinone	Dichloroacetamide	Potent (picomolar Ki)	Wild-type HIV-1 Protease[6]
Analog 9	(R)-pyrrolidine-3-carboxamide	4-hydroxyphenyl	IC50 = 0.32	Wild-type HIV-1 Protease[7]

Key SAR Insights for HIV-1 Protease Inhibitors:

- P2 Ligand Stereochemistry: The stereochemistry of substituents on the P2 ligand can have a profound impact on inhibitory potency. For instance, a 3-(R)-hydroxyl group on a Cp-THF ligand was found to be more potent than the corresponding 3-(S)-hydroxyl analog.[4]
- Backbone Interactions: A key strategy in designing potent HIV-1 protease inhibitors that can overcome drug resistance is to maximize interactions with the backbone of the enzyme's active site.[8]
- Novel P2 Moieties: The incorporation of novel P2 moieties such as pyrrolidinone, imidazolidinone, and oxazolidinone can lead to inhibitors with exceptional potency, often in the picomolar range.[5][6] Crystal structures have revealed that the carbonyl groups of these new P2 moieties form extensive hydrogen bond interactions with the invariant Asp29 residue of the protease.[6]
- Pyrrolidine-based Ligands: Pyrrolidine derivatives have shown promise as effective P2 ligands, leading to the development of highly potent inhibitors.[7]

Experimental Protocols

Representative Synthesis of a (2S,3R)-AHPA Analog

The following is a generalized, multi-step synthesis for a (2S,3R)-AHPA analog, which can be adapted to introduce various substituents.

Step 1: Synthesis of a Protected (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid core

A common starting material for the stereoselective synthesis of the AHPA core is a protected Garner's aldehyde.

- Aldol Condensation: React a protected (S)-Garner's aldehyde with a suitable phenyl-containing nucleophile (e.g., a phenylmethyl Grignard reagent) to establish the C4 phenyl group and the C3 hydroxyl group with the desired (R) stereochemistry. The stereochemical outcome is often directed by the protecting group on the aldehyde.
- Azide Introduction: Convert the newly formed hydroxyl group at C3 to an azide via a Mitsunobu reaction or by mesylation followed by displacement with sodium azide. This

introduces the nitrogen functionality for the amino group.

- Reduction of Azide: Reduce the azide group to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or triphenylphosphine (Staudinger reaction).
- Protection of the Amine: Protect the resulting amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc₂O).
- Oxidation and Esterification: Oxidize the primary alcohol of the Garner's aldehyde precursor to a carboxylic acid and subsequently esterify it to yield the protected (2S,3R)-AHPA core.

Step 2: Modification of the Core Structure

- N-terminal Modification (Amide Coupling): Deprotect the N-terminus of the AHPA core and couple it with various carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to introduce diverse P2-P3 substituents.
- C-terminal Modification (Amide Coupling): Deprotect the C-terminal ester and couple the resulting carboxylic acid with a variety of amines to introduce different P1' substituents.

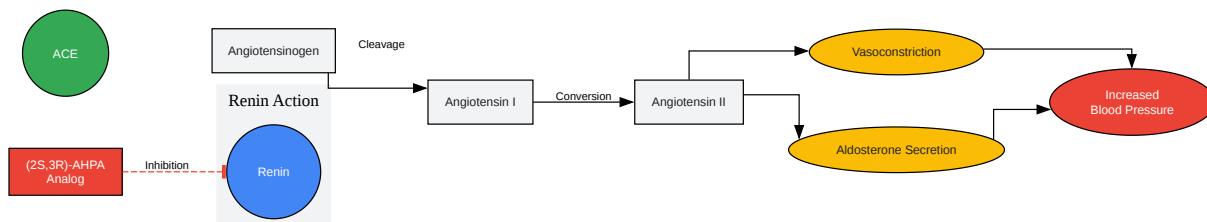
Enzyme Inhibition Assays

Renin Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the activity of renin, a key enzyme in the renin-angiotensin system.

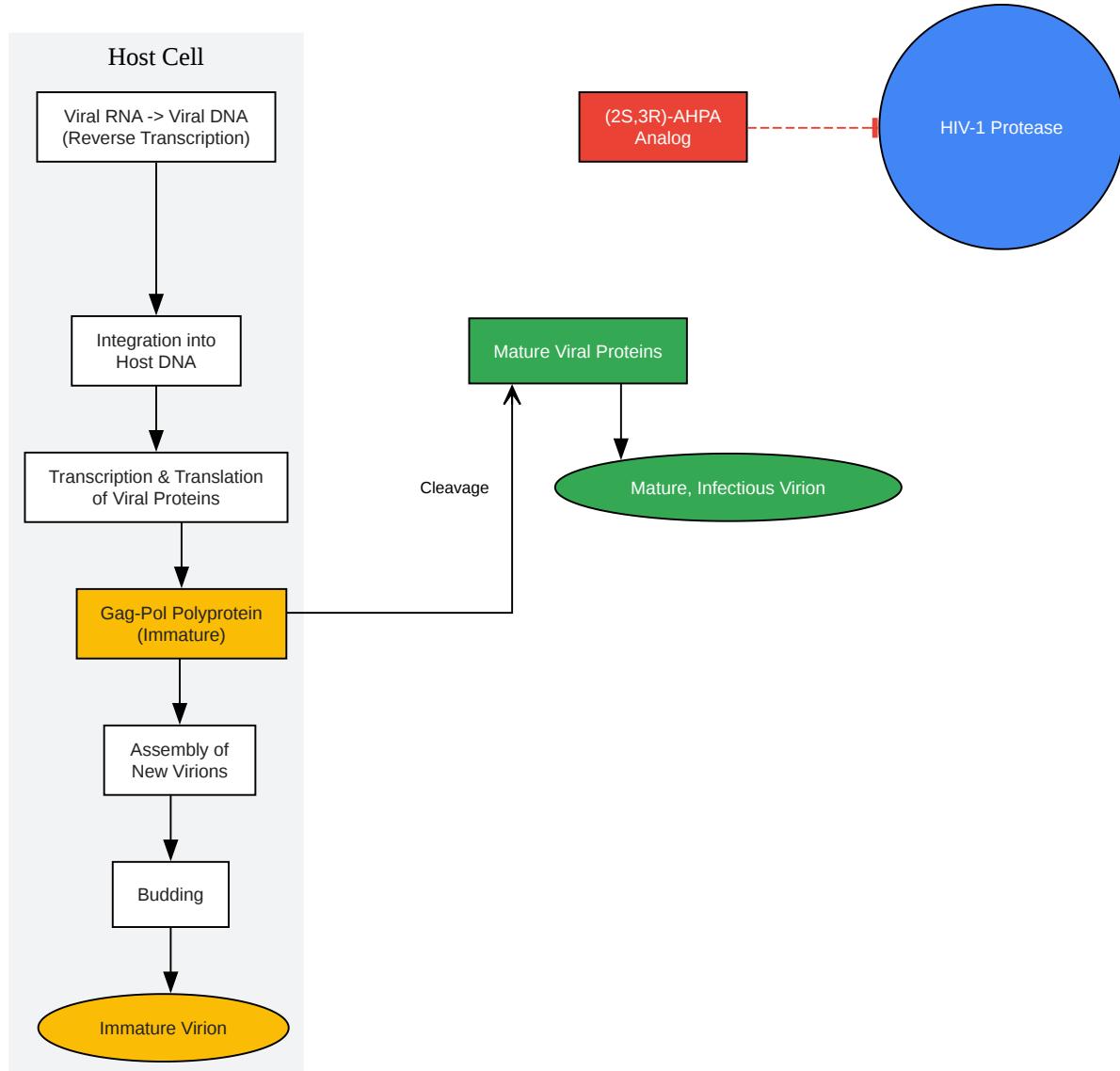
- Reagent Preparation:
 - Assay Buffer: Typically a buffer at a pH optimal for renin activity (e.g., Tris-HCl).
 - Renin Enzyme: Purified human recombinant renin.
 - Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a quencher that is specifically cleaved by renin.

- Test Compound: (2S,3R)-AHPA analog dissolved in a suitable solvent (e.g., DMSO).
- Assay Procedure (96-well plate format):
 - Add assay buffer to all wells.
 - Add the test compound at various concentrations to the test wells. Add solvent only to the control wells.
 - Add the renin enzyme solution to all wells except the blank wells.
 - Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding the fluorogenic substrate to all wells.
 - Measure the fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis:
 - Calculate the initial reaction velocity for each well.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a dose-response curve.

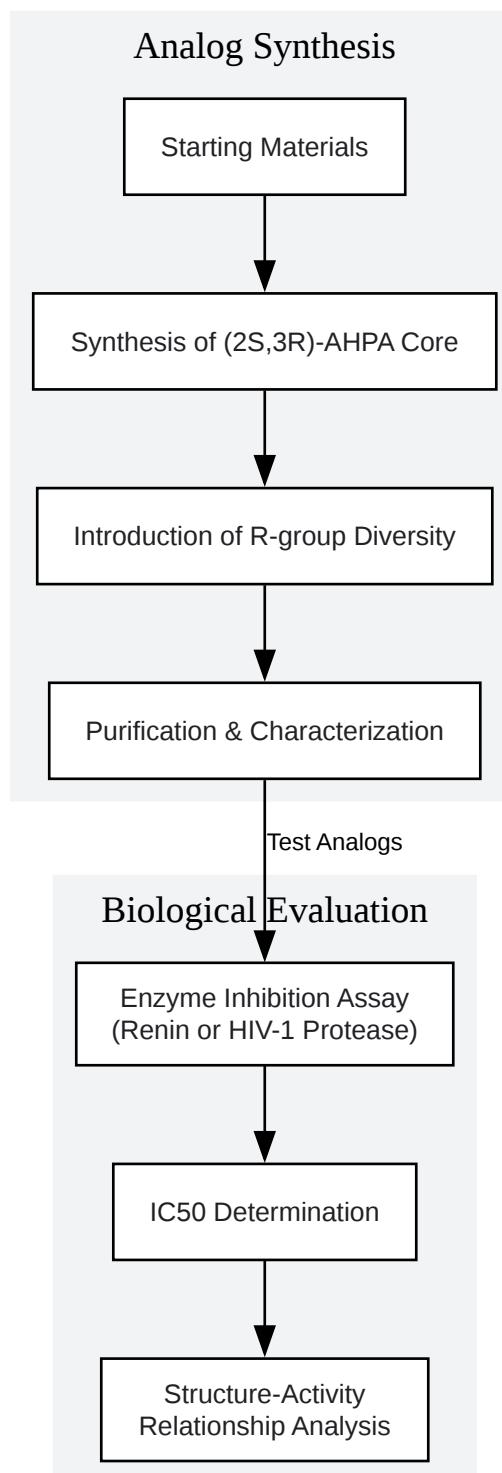

HIV-1 Protease Inhibition Assay (Fluorogenic)

This assay determines the inhibitory activity of compounds against HIV-1 protease, an enzyme essential for viral maturation.

- Reagent Preparation:
 - Assay Buffer: A buffer at a pH suitable for HIV-1 protease activity (e.g., MES buffer).
 - HIV-1 Protease: Recombinant HIV-1 protease.
 - Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a quencher that is cleaved by HIV-1 protease.


- Test Compound: (2S,3R)-AHPA analog dissolved in DMSO.
- Assay Procedure (96-well plate format):
 - Similar to the renin inhibition assay, add assay buffer, test compound, and HIV-1 protease to the appropriate wells.
 - Pre-incubate the plate.
 - Initiate the reaction by adding the fluorogenic substrate.
 - Monitor the increase in fluorescence over time.
- Data Analysis:
 - Calculate the reaction rates and determine the IC50 value as described for the renin inhibition assay.

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: The Renin-Angiotensin System and the inhibitory action of (2S,3R)-AHPA analogs on Renin.

[Click to download full resolution via product page](#)

Caption: Inhibition of HIV-1 Protease by (2S,3R)-AHPA analogs disrupts viral maturation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Hydroxy phosphinyl-based inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin inhibitors. II. Synthesis and structure-activity relationships of N-terminus modified inhibitors containing a homostatine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological and structural evaluations of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Guide to the Structural Activity Relationship of (2S,3R)-AHPA Analogs]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151291#structural-activity-relationship-of-2s-3r-ahpa-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com